Ammonium hydrogenphosphite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

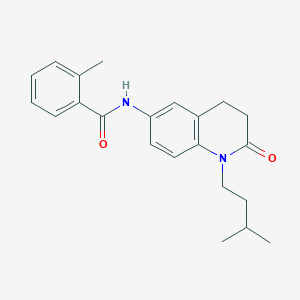

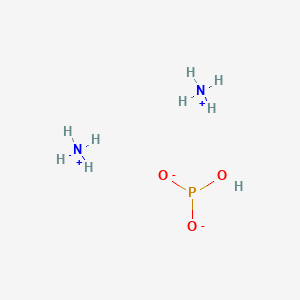

Ammonium hydrogenphosphite is an inorganic compound with the chemical formula ( \text{NH}_4\text{H}_2\text{PO}_3 ) It is a salt composed of ammonium cations (( \text{NH}_4^+ )) and hydrogenphosphite anions (( \text{H}_2\text{PO}_3^- ))

Mécanisme D'action

Target of Action

Ammonium hydrogenphosphite, also known as diazanium hydrogen phosphite, is a versatile inorganic compound that is widely used in various industries . Its primary targets are the soil and plants in agricultural applications . It supplies soil with the elements nitrogen and phosphorus in a form usable by plants .

Mode of Action

The chemical structure of this compound consists of a central phosphate ion surrounded by two ammonium ions and one hydrogen ion . This arrangement results in a crystalline solid with a strong ionic bond character . The ammonium ions in this compound contribute two nitrogen atoms, while the phosphate ion provides one phosphorus atom . This unique combination makes this compound an excellent source of nitrogen and phosphorus, two essential nutrients required for plant growth and development .

Biochemical Pathways

Ammonia oxidation is a fundamental core process in the global biogeochemical nitrogen cycle . Oxidation of ammonia to nitrite is the first and rate-limiting step in nitrification and is carried out by distinct groups of microorganisms . This compound, being a source of ammonia, can contribute to this biochemical pathway.

Pharmacokinetics

The pharmacokinetics of this compound is largely determined by its physical and chemical properties. It is highly soluble in water, ensuring efficient nutrient delivery in agricultural applications and facilitating its use in various industrial processes . It exhibits good thermal stability, making it suitable for processes involving elevated temperatures . Its slightly acidic pH in aqueous solutions can be beneficial in certain applications where pH control is crucial .

Result of Action

The result of the action of this compound is the provision of essential nutrients to the soil and plants. It supplies soil with the elements nitrogen and phosphorus in a form usable by plants . This leads to robust plant growth and development.

Action Environment

The action of this compound is influenced by environmental factors. Its high solubility in water ensures efficient nutrient delivery in agricultural applications . Its good thermal stability makes it suitable for processes involving elevated temperatures .

Analyse Biochimique

Biochemical Properties

Ammonium hydrogenphosphite may participate in biochemical reactions similarly to other ammonium compounds. For instance, ammonium dihydrogen phosphate has been shown to participate in crystal growth processes, potentially through hydrogen bonding

Cellular Effects

Related compounds like ammonium dihydrogen phosphate have been shown to influence cell function . For instance, it has been shown to affect the corrosion rates of magnesium alloy electrodes, which could potentially influence cellular metabolism .

Temporal Effects in Laboratory Settings

Related compounds like ammonium dihydrogen phosphate have been studied for their thermogenesis curves, showing one, two, or three peaks depending on the molar ratios .

Metabolic Pathways

Ammonium compounds are known to play key roles in nitrogen metabolism .

Transport and Distribution

Related compounds like ammonium dihydrogen phosphate have been shown to be transported across biological membranes .

Subcellular Localization

Related compounds like ammonium dihydrogen phosphate have been shown to localize on the apical side of calcifying cells and in their intracellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium hydrogenphosphite can be synthesized through the reaction of ammonium hydroxide (( \text{NH}_4\text{OH} )) with phosphorous acid (( \text{H}_3\text{PO}_3 )). The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of ammonium hydroxide with phosphorous acid. The process is optimized to maximize yield and purity, often involving the use of continuous reactors and precise control of reaction parameters such as temperature, concentration, and pH.

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium hydrogenphosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ammonium phosphate.

Reduction: It can be reduced to form phosphine gas (( \text{PH}_3 )).

Substitution: It can participate in substitution reactions where the hydrogenphosphite anion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (( \text{H}_2\text{O}_2 )) and potassium permanganate (( \text{KMnO}_4 )).

Reduction: Reducing agents such as sodium borohydride (( \text{NaBH}_4 )) can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ammonium phosphate (( \text{NH}_4\text{H}_2\text{PO}_4 )).

Reduction: Phosphine gas (( \text{PH}_3 )).

Substitution: Depending on the substituent, various ammonium salts can be formed.

Applications De Recherche Scientifique

Ammonium hydrogenphosphite has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It can be used in studies involving phosphorus metabolism and nutrient cycles.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for other biologically active compounds.

Industry: It is used in the production of fertilizers, fire retardants, and corrosion inhibitors.

Comparaison Avec Des Composés Similaires

Ammonium dihydrogen phosphate (( \text{NH}_4\text{H}_2\text{PO}_4 )): Used primarily as a fertilizer and fire retardant.

Diammonium phosphate (( (\text{NH}_4)_2\text{HPO}_4 )): Commonly used in fertilizers and as a fire retardant.

Ammonium phosphate (( (\text{NH}_4)_3\text{PO}_4 )): Used in fertilizers and various industrial applications.

Uniqueness: Ammonium hydrogenphosphite is unique due to its specific chemical structure and reactivity. It offers distinct advantages in certain applications, such as its potential use in specialized fertilizers and its role in specific chemical synthesis processes.

Propriétés

IUPAC Name |

diazanium;hydrogen phosphite |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;1H/q;;-2/p+2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDZEHRQSMRTPR-UHFFFAOYSA-P |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)

![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)

![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)

![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2961057.png)

![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)